1,10-Phenanthroline-4,7-diol
Overview
Description
1,10-Phenanthroline-4,7-diol is an organic compound with the molecular formula C12H8N2O2. It is a derivative of 1,10-phenanthroline, featuring hydroxyl groups at the 4 and 7 positions. This compound is known for its chelating properties and is used in various chemical and biological applications.
Mechanism of Action
Target of Action
The primary targets of 1,10-Phenanthroline-4,7-diol are Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play a crucial role in the biological activities of these organisms.
Mode of Action
This compound interacts with its targets by forming complexes. For instance, its iron (II) complex reacts rapidly with dissolved oxygen in aqueous solution . This interaction leads to changes in the biological activities of the targets.
Biochemical Pathways
For instance, the reaction of its iron (II) complex with dissolved oxygen can be utilized for the spectrophotometric determination of dissolved oxygen up to 20 ppm .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and elimination can impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, its interaction with Metallo-beta-lactamase L1 can influence the enzyme’s activity, thereby affecting the biological processes in which the enzyme is involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with dissolved oxygen is influenced by the oxygen concentration in the environment
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline-4,7-diol is known to form a complex with iron (II) that reacts rapidly with dissolved oxygen in aqueous solution . This property allows it to be utilized for the spectrophotometric determination of dissolved oxygen up to 20 ppm .
Molecular Mechanism
Its ability to form a complex with iron (II) and react with dissolved oxygen suggests that it may interact with biomolecules that utilize these elements .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
Given its ability to bind iron and react with dissolved oxygen, it may be involved in pathways that utilize these elements .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4,7-diol can be synthesized through the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline derivatives in acidic media . The reaction typically involves the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrolysis of 4,7-dihalogenated 1,10-phenanthroline derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline-4,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,10-Phenanthroline-4,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in biochemical assays to detect metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
1,10-Phenanthroline: Lacks the hydroxyl groups at the 4 and 7 positions.
4,7-Dimethoxy-1,10-phenanthroline: Contains methoxy groups instead of hydroxyl groups.
4,7-Dichloro-1,10-phenanthroline: Contains chlorine atoms instead of hydroxyl groups.
Uniqueness: 1,10-Phenanthroline-4,7-diol is unique due to the presence of hydroxyl groups, which enhance its chelating ability and reactivity compared to its analogs. The hydroxyl groups also contribute to its solubility and potential biological activity.
Properties
IUPAC Name |
1,10-dihydro-1,10-phenanthroline-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-9-3-5-13-11-7(9)1-2-8-10(16)4-6-14-12(8)11/h1-6H,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIBCJURSADKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C(=O)C=CN3)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063234 | |
Record name | 1,10-Phenanthroline-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3922-40-5 | |
Record name | 4,7-Dihydroxy-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3922-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline-4,7-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline-4,7-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-phenanthroline-4,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,10-Phenanthroline-4,7-diol interact with mild steel to inhibit corrosion in acidic environments?
A1: this compound (PHEN-OH) acts as a predominantly cathodic corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions []. The molecule adsorbs onto the steel surface, forming a protective layer that hinders the corrosion process. This adsorption occurs spontaneously and primarily through chemisorption, indicating a strong interaction between PHEN-OH and the metal surface []. The presence of hydroxyl groups (-OH) in PHEN-OH likely contributes to its strong adsorption through the formation of coordinate bonds with metal atoms on the steel surface. This adsorbed layer acts as a barrier, inhibiting the transport of corrosive ions to the metal surface and effectively slowing down the corrosion reactions.
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